5-Phenethyltetrahydrofuran-2-ol
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Overview
Description
5-Phenethyltetrahydrofuran-2-ol is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a phenethyl group and a hydroxyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 1-phenethyl-1,4-butanediol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Phenethyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenethyl ketone or aldehyde derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of brominated or nitrated phenethyl derivatives.
Scientific Research Applications
5-Phenethyltetrahydrofuran-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Phenethyltetrahydrofuran-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the phenethyl group.
Phenethyl alcohol: Lacks the tetrahydrofuran ring but contains the phenethyl group.
2-Methyl tetrahydrofuran: A structural isomer with a methyl group instead of the phenethyl group.
Uniqueness
5-Phenethyltetrahydrofuran-2-ol is unique due to the combination of the tetrahydrofuran ring and the phenethyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-(2-phenylethyl)oxolan-2-ol |
InChI |
InChI=1S/C12H16O2/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
KMUJWWARKYMPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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